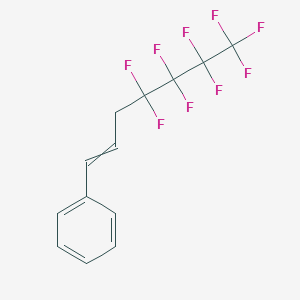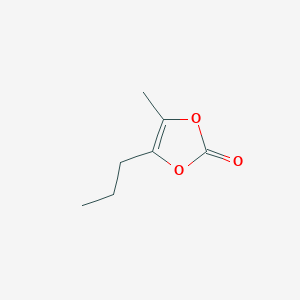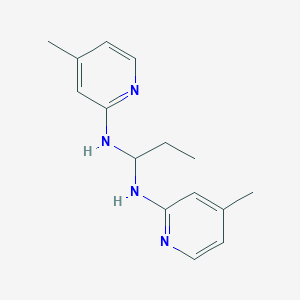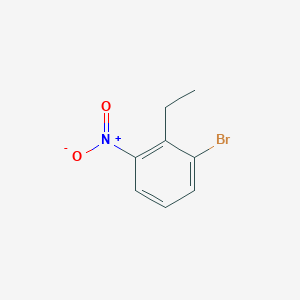
(4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring attached to a nonafluoroheptenyl group. This compound is part of a broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, resistance to chemical reactions, and hydrophobicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene typically involves the reaction of a benzene derivative with a fluorinated alkene. One common method is the addition of a nonafluoroheptenyl halide to a benzene ring under the presence of a catalyst. The reaction conditions often include:
Catalysts: Palladium or nickel-based catalysts.
Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: Elevated temperatures ranging from 80°C to 120°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of halogenated or nitro-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe in biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its hydrophobic and oleophobic properties.
Wirkmechanismus
The mechanism of action of (4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene is largely dependent on its interaction with other molecules. The fluorinated chain imparts unique properties such as:
Hydrophobic Interactions: The compound can interact with hydrophobic regions of proteins or cell membranes.
Electrostatic Interactions: The presence of fluorine atoms can influence the electrostatic interactions with other molecules.
Molecular Targets and Pathways: The compound may target specific proteins or enzymes, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctane: Another perfluorinated compound with similar hydrophobic properties.
Perfluorodecalin: Known for its use in oxygen transport and biomedical applications.
Perfluorobenzene: A simpler fluorinated benzene derivative with distinct chemical properties.
Uniqueness
(4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene stands out due to its specific structure, combining a benzene ring with a highly fluorinated alkene chain. This unique combination imparts both aromatic stability and the distinctive properties of perfluorinated compounds, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
664326-37-8 |
|---|---|
Molekularformel |
C13H9F9 |
Molekulargewicht |
336.20 g/mol |
IUPAC-Name |
4,4,5,5,6,6,7,7,7-nonafluorohept-1-enylbenzene |
InChI |
InChI=1S/C13H9F9/c14-10(15,8-4-7-9-5-2-1-3-6-9)11(16,17)12(18,19)13(20,21)22/h1-7H,8H2 |
InChI-Schlüssel |
CHTMEBZUIXBKMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine](/img/structure/B12522623.png)


![1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12522637.png)
![1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B12522640.png)
![5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12522644.png)
![2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine](/img/structure/B12522645.png)


![3-Carbonitril-6H-benzo[c]chromen-6-one](/img/structure/B12522660.png)
![[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol](/img/structure/B12522672.png)
